Cas no 17327-07-0 (a-D-Altropyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-)

17327-07-0 structure
Nome do Produto:a-D-Altropyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-
a-D-Altropyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)- Propriedades químicas e físicas
Nomes e Identificadores
-
- a-D-Altropyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-
- 1-O-Methyl-2-(acetylamino)-4-O,6-O-benzylidene-2-deoxy-α-D-altropyranose
- N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- AC1L5NGR
- AC1Q5M0Q
- AGN-PC-008O3O
- AR-1J4405
- methyl 2-(acetylamino)-4,6-o-benzylidene-2-deoxyhexopyranoside
- NSC212135
- NSC75588
- NSC-75588
- MLS002693953
- DTXSID90291445
- 17327-07-0
- NSC-212135
- DTXSID40984678
- FT-0671407
- Methyl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
- SMR001559890
- alpha-D-Glucopyranoside, Methyl 2-(acetylaMino)-2-deoxy-4,6-O-(phenylMethylene)-
- CHEMBL1870280
- 6619-04-1
- Methyl2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
-
- Inchi: InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)
- Chave InChI: XCDVOAZVARITEI-UHFFFAOYSA-N
- SMILES: COC1OC2COC(C3=CC=CC=C3)OC2C(O)C1NC(=O)C
Propriedades Computadas
- Massa Exacta: 323.13693
- Massa monoisotópica: 323.137
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 3
- Complexidade: 413
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 6
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 86.2Ų
- XLogP3: -0.1
Propriedades Experimentais
- Densidade: 1.3g/cm3
- Ponto de ebulição: 579.4ºC at 760 mmHg
- Ponto de Flash: 304.2ºC
- Índice de Refracção: 1.57
- PSA: 86.25
- LogP: 1.17780
a-D-Altropyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)- Literatura Relacionada
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
17327-07-0 (a-D-Altropyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-) Produtos relacionados
- 13343-61-8(Benzyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-b-D-Glucopyranoside)
- 13343-63-0(Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside)
- 188666-34-4(N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine)
- 2229214-66-6(4-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylbutan-2-amine)
- 2034576-33-3(2-chloro-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide)
- 30740-96-6(Methyl 6,7-dimethoxy-1,2,3,4-tetra-hydroisoquinoline-3-carboxylate hydrochloride)
- 2094591-83-8(1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide)
- 2137565-52-5(N-({6-azaspiro3.4octan-8-yl}methyl)cyclopropanamine)
- 1219844-39-9(2-(1H-indol-1-yl)-N-2-methoxy-5-(trifluoromethyl)phenylacetamide)
- 2137734-58-6(1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-7-methoxy-1-oxo-)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
